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Compound of Interest

Compound Name: Volinanserin Hydrochloride Salt

Cat. No.: B13721740

Get Quote

CAS Number: 139290-65-6 (Generic/Salt-dependent) Synonyms: MDL-100,907; Eplivanserin

analog; (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol HCl

Executive Summary
Volinanserin (M100907) is the "gold standard" selective antagonist for the serotonin 5-HT2A

receptor.[1][2][3] Unlike non-selective antipsychotics (e.g., clozapine, haloperidol) that bind

promiscuously to dopaminergic and adrenergic receptors, volinanserin exhibits >100-fold

selectivity for 5-HT2A over 5-HT2C and dopamine D2 receptors. This specificity makes it an

indispensable tool for isolating 5-HT2A-mediated signaling in sleep architecture (slow-wave

sleep enhancement) and the pathophysiology of schizophrenia.

Part 1: Chemical Identity & Physicochemical Profile
Critical Note on CAS & Salt Forms: Database entries for Volinanserin often conflate the free

base and the hydrochloride salt under CAS 139290-65-6. Researchers must verify the

Molecular Weight (MW) on the Certificate of Analysis (CoA) to ensure accurate molarity

calculations.
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Parameter Volinanserin (Free Base) Volinanserin HCl (Salt)

CAS Registry 139290-65-6 (often cited) 139290-65-6 (often cited)

Formula C₂₂H₂₈FNO₃ C₂₂H₂₈FNO₃[3][4][5] · HCl

Molecular Weight 373.46 g/mol 409.93 g/mol

Appearance White crystalline solid White to off-white powder

Solubility (DMSO) ~15 mg/mL ~20 mg/mL

Solubility (Water) Insoluble
Sparingly soluble (requires pH

adjustment)

Chirality R-(+) enantiomer R-(+) enantiomer

Stability & Handling[3][6]
Storage: -20°C in a desiccated environment. The HCl salt is hygroscopic.

Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -80°C. Aqueous

working solutions must be prepared fresh daily due to potential hydrolysis or precipitation.

Part 2: Pharmacodynamics & Mechanism of Action
Volinanserin acts as a potent, selective inverse agonist/antagonist at the 5-HT2A receptor (Ki =

0.36 nM). Its primary utility lies in its ability to decouple the Gq/11 signaling cascade without

interfering with D2 dopamine receptors, thereby avoiding extrapyramidal side effects (EPS)

common with typical antipsychotics.

Signaling Pathway Blockade
The following diagram illustrates how Volinanserin interrupts the 5-HT2A-mediated calcium

release pathway.
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Figure 1: Mechanism of Action.[1][2][3][5][6][7][8][9][10][11] Volinanserin competitively binds to

the 5-HT2A receptor, preventing Gq-protein coupling and subsequent IP3-mediated calcium

release.
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Part 3: Experimental Protocols
Preparation of Stock Solutions
Objective: Create a stable 10 mM stock solution of Volinanserin HCl.

Weighing: Accurately weigh 4.1 mg of Volinanserin HCl.

Solvent Addition: Add 1.0 mL of analytical grade DMSO (Dimethyl sulfoxide).

Note: Do not use water or PBS for the initial stock; the salt may precipitate at high

concentrations in neutral pH.

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

Storage: Aliquot into light-protective amber vials (50 µL each) and store at -80°C.

In Vivo Formulation (Intraperitoneal Injection)
Objective: Prepare a vehicle for rodent administration (Solution concentration: 1–2 mg/mL).

Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[8][11]

Protocol:

Step A: Dissolve the required amount of Volinanserin HCl in 10% of the total volume using

pure DMSO. Ensure complete dissolution (clear solution).

Step B: Slowly add 40% of the total volume using PEG300. Vortex gently.

Step C: Add 5% of the total volume using Tween-80.[8]

Step D: Slowly add 45% of the total volume using warm (37°C) sterile saline.

Critical: Adding saline too quickly can cause "crashing out" (precipitation). If cloudiness

occurs, sonicate immediately.

In Vitro Receptor Binding Assay (Workflow)
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This protocol validates the affinity of Volinanserin for 5-HT2A receptors using radioligand

displacement.
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Figure 2: Radioligand Binding Assay Workflow. This standard workflow determines the Ki value

using [3H]-Ketanserin displacement.

Part 4: Synthesis & Manufacturing Route
The synthesis of Volinanserin typically follows the Weinreb amide route to ensure chiral purity

of the R-(+) enantiomer.

Starting Material: Isonipecotic acid.[1]

Protection: Boc-protection of the piperidine nitrogen.

Amidation: Formation of the Weinreb amide.[1]

Acylation: Reaction with 2,3-dimethoxyphenyllithium.

Reduction & Resolution: Reduction to the alcohol and chiral resolution to isolate the (R)-

isomer.

Alkylation: Attachment of the 4-fluorophenethyl chain.

Part 5: Clinical & Preclinical Context
Sleep Architecture
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Volinanserin has been extensively studied for its ability to increase Slow Wave Sleep (SWS)

(Stages 3 and 4) without the "hangover" effects associated with benzodiazepines.

Mechanism: Blockade of 5-HT2A receptors reduces the inhibitory tone on SWS generation.

Clinical Status: Reached Phase III trials for insomnia (sleep maintenance) but was

discontinued.[5]

Schizophrenia
Originally developed as an antipsychotic (MDL-100,907), it demonstrated that selective 5-HT2A

blockade could attenuate dopaminergic hyperactivity in the mesolimbic pathway without

blocking D2 receptors directly.

Outcome: While safe, it lacked sufficient efficacy as a monotherapy for acute exacerbations

of schizophrenia compared to atypical antipsychotics (which combine 5-HT2A and D2

blockade).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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